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molecular formula C3H7O5P B1195366 (2-Methoxy-2-oxoethyl)phosphonic acid CAS No. 40962-37-6

(2-Methoxy-2-oxoethyl)phosphonic acid

Cat. No. B1195366
M. Wt: 154.06 g/mol
InChI Key: LLJFNWVJKMVHIL-UHFFFAOYSA-N
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Patent
US04092412

Procedure details

Phosphonoacetic acid, 5 g., was dissolved in 25 ml. methyl alcohol. Dry hydrogen chloride was bubbled through the solution for 30 minutes at O° C. The solution was refluxed for 4 hours. Evaporation of the solvent left an oil which was dried in vacuo over P2O5 and NaOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([CH2:5][C:6]([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].[CH3:9]O>>[P:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])([OH:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
, was dissolved in 25 ml
CUSTOM
Type
CUSTOM
Details
Dry hydrogen chloride was bubbled through the solution for 30 minutes at O° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left an oil which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in vacuo over P2O5 and NaOH

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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